2,4-二氟苯甲 amidine 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

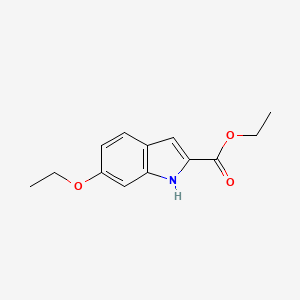

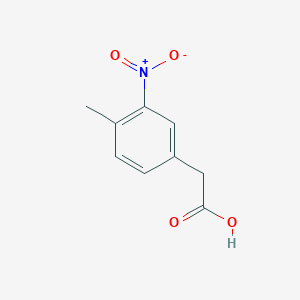

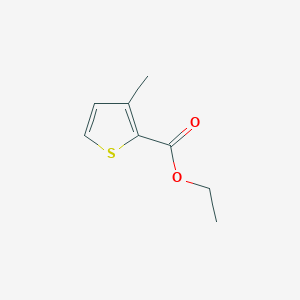

2,4-Difluoro-benzamidine hydrochloride, also known as 2,4-DFBA, is a chemical compound with the molecular formula C7H7ClF2N2 . It has a molecular weight of 192.59 g/mol .

Molecular Structure Analysis

The IUPAC name for 2,4-Difluoro-benzamidine hydrochloride is 2,4-difluorobenzenecarboximidamide;hydrochloride . The InChI string is InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5 (7 (10)11)6 (9)3-4;/h1-3H, (H3,10,11);1H .Physical And Chemical Properties Analysis

2,4-Difluoro-benzamidine hydrochloride has a molecular weight of 192.59 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 192.0265822 g/mol .科学研究应用

芳基嘧啶和吡啶的合成

2,4-二氟苯甲 amidine 盐酸盐在芳基嘧啶和吡啶的合成中发挥作用。一种值得注意的方法包括使 2,2,2-三氯乙叉基苯乙酮与苯甲 amidine 反应,生成新型 2,6-二芳基-6-羟基-4-三氯甲基-1,4,5,6-四氢嘧啶。这些化合物脱水生成 2,4-二芳基-6-三氯甲基-1,6-二氢嘧啶,然后芳构化生成 2,4-二芳基嘧啶。这种方法避免了二氢嘧啶中间体的氧化脱氢,提供了一种改进的合成途径 (Guirado 等人,2013 年)。另一项研究表明,2-聚氟烷基色酮与酮亚胺和苯甲 amidine 反应,得到 2,6-二取代的 4-聚氟烷基吡啶和嘧啶 (Sosnovskikh 等人,2004 年)。

KCNQ2/Q3 钾离子通道开放剂

2,4-二氟苯甲 amidine 盐酸盐衍生物被鉴定为 KCNQ2/Q3 钾离子通道开放剂,在癫痫和疼痛的动物模型中显示出活性。对 N-(6-氯吡啶-3-基)-3,4-二氟苯甲酰胺及其嘧啶对应物 N-(2-氯嘧啶-5-基)-3,4-二氟苯甲酰胺在这些条件下的疗效进行了研究,尽管一些遇到了毒性,阻止了进一步的发展 (Amato 等人,2011 年)。

缓蚀

甲氧基取代的苯噻吩基苯甲 amidine,包括与 2,4-二氟苯甲 amidine 盐酸盐相关的化合物,已被研究用作酸性环境中碳钢的缓蚀剂。观察到它们的效率随着浓度的增加而提高,并且这些化合物在金属表面的吸附遵循朗缪尔吸附等温线,表明这是一个自发的过程 (Fouda 等人,2020 年)。

抗病原活性

硫脲衍生物,包括一些由 2,4-二氟苯甲 amidine 盐酸盐合成的硫脲衍生物,被测试了对能够形成生物膜的菌株的抗病原活性。硫脲部分的苯基取代基上的卤原子存在与对铜绿假单胞菌和金黄色葡萄球菌的显着活性相关,表明进一步开发抗菌剂的潜力 (Limban 等人,2011 年)。

安全和危害

作用机制

Target of Action

The primary targets of 2,4-Difluoro-benzamidine hydrochloride are proteases such as Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , and Casein kinase II subunit alpha . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.

Mode of Action

2,4-Difluoro-benzamidine hydrochloride interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . This interaction results in the modulation of the biological processes these enzymes are involved in, leading to therapeutic effects.

Biochemical Pathways

This disruption can affect various downstream effects, such as the regulation of inflammation and blood clotting .

Pharmacokinetics

These properties greatly impact the bioavailability of the compound, determining how much of the drug reaches its target sites to exert its therapeutic effects .

Result of Action

The molecular and cellular effects of 2,4-Difluoro-benzamidine hydrochloride’s action are largely dependent on the specific targets it interacts with. By inhibiting the activity of key proteases, the compound can modulate various biological processes, potentially leading to therapeutic benefits .

Action Environment

The action, efficacy, and stability of 2,4-Difluoro-benzamidine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells or tissues .

属性

IUPAC Name |

2,4-difluorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFTUPMWPSKTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

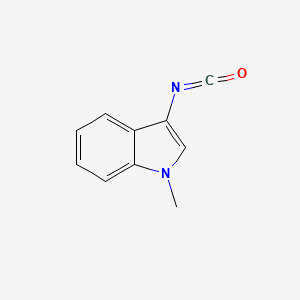

C1=CC(=C(C=C1F)F)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602226 |

Source

|

| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885957-21-1 |

Source

|

| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)